![molecular formula C20H17N5O2 B6485054 N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]benzamide CAS No. 899967-09-0](/img/structure/B6485054.png)
N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]benzamide
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Description
“N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]benzamide” is a chemical compound that belongs to the class of pyrazolo[3,4-d]pyrimidin-4-ones . These compounds have been synthesized as a result of a series of transformations including hydrolysis of ethyl 5-amino-1H-pyrazole-4-carboxylates .
Synthesis Analysis
The synthesis of these compounds involves a series of transformations. It starts with the hydrolysis of ethyl 5-amino-1H-pyrazole-4-carboxylates, followed by cyclization of the carboxylic acids thus obtained to pyrazolo[3,4-d][1,3]oxazin-4(1H)-ones, and treatment of the latter with substituted anilines . The final pyrazolo[3,4-d]pyrimidin-4-one derivatives can also be synthesized from 5-(arylamido)-1H-pyrazole-4-carboxylic acids in the presence of a catalytic amount of anhydrous zinc (II) chloride .Molecular Structure Analysis
The molecular structure of “N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]benzamide” is complex, with multiple ring structures and functional groups. The structure includes a pyrazolo[3,4-d]pyrimidin-4-one core, which is a fused nitrogen-containing heterocyclic ring system .Scientific Research Applications
Anticancer Properties
The compound exhibits promising anticancer potential due to its unique chemical structure. Researchers have investigated its effects on various cancer cell lines, including breast, lung, and colon cancer. Mechanistic studies suggest that it interferes with cell cycle progression, induces apoptosis, and inhibits angiogenesis. Further exploration is warranted to optimize its efficacy and safety profile for potential clinical use .
Anti-inflammatory Activity
F2823-0826 has demonstrated anti-inflammatory effects in preclinical models. It modulates key inflammatory pathways, such as NF-κB and COX-2, leading to reduced cytokine production and tissue damage. These findings highlight its potential as a novel anti-inflammatory agent .
Antileishmanial Agent
Leishmaniasis, caused by protozoan parasites, remains a global health concern. F2823-0826 shows activity against Leishmania species, making it a candidate for drug development. Researchers have explored its mode of action and toxicity profile, aiming to create effective antileishmanial therapies .
Antimalarial Applications
Malaria continues to be a major health burden. F2823-0826 exhibits moderate antimalarial activity against Plasmodium falciparum, the causative agent of severe malaria. Researchers are investigating its synergistic effects with existing antimalarial drugs and exploring novel drug combinations .
Neuroprotective Potential
In vitro studies suggest that F2823-0826 protects neurons from oxidative stress and excitotoxicity. Its ability to modulate neuronal signaling pathways makes it an interesting candidate for neurodegenerative disease research .
Anti-Tuberculosis Activity
Tuberculosis (TB) remains a global health challenge. F2823-0826 has shown inhibitory effects against Mycobacterium tuberculosis, the TB-causing bacterium. Researchers are optimizing its pharmacokinetics and evaluating its potential as a novel TB drug .
Glycosylation Inhibitor
Glycosylation plays a crucial role in cellular processes. F2823-0826 inhibits glycosylation enzymes, impacting protein function and cell signaling. Researchers are exploring its applications in glycobiology and potential therapeutic implications .
Chemical Biology Probes
Due to its unique structure, F2823-0826 can serve as a chemical probe to investigate biological processes. Researchers use it to study protein-ligand interactions, cellular pathways, and target identification .
properties
IUPAC Name |
N-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O2/c1-13-8-9-16(10-14(13)2)25-18-17(11-22-25)20(27)24(12-21-18)23-19(26)15-6-4-3-5-7-15/h3-12H,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOUKPYHTVLHECC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide |
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